3,4-(Methylenedioxy)phenylmagnesium bromide
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Overview
Description
3,4-(Methylenedioxy)phenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds. This compound is particularly useful in the synthesis of various complex molecules, including natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-(Methylenedioxy)phenylmagnesium bromide is typically prepared by reacting 3,4-(Methylenedioxy)bromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often supplied as a solution in THF or toluene to facilitate handling and storage .
Chemical Reactions Analysis
Types of Reactions
3,4-(Methylenedioxy)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can replace halides in organic molecules
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.
Solvents: THF and toluene are commonly used solvents.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent side reactions
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
Coupled Products: Formed from coupling reactions with other organic halides
Scientific Research Applications
3,4-(Methylenedioxy)phenylmagnesium bromide is widely used in scientific research for:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of 3,4-(Methylenedioxy)phenylmagnesium bromide involves the formation of a highly reactive carbon-magnesium bond. This bond can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is due to the partial negative charge on the carbon atom, which makes it a strong nucleophile .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
- 3-Methoxyphenylmagnesium bromide
Uniqueness
3,4-(Methylenedioxy)phenylmagnesium bromide is unique due to the presence of the methylenedioxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of molecules with specific structural requirements .
Properties
Molecular Formula |
C7H5BrMgO2 |
---|---|
Molecular Weight |
225.32 g/mol |
IUPAC Name |
magnesium;5H-1,3-benzodioxol-5-ide;bromide |
InChI |
InChI=1S/C7H5O2.BrH.Mg/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1 |
InChI Key |
KLRLIDQAFFVFCV-UHFFFAOYSA-M |
Canonical SMILES |
C1OC2=C(O1)C=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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